molecular formula C28H30O4 B3032995 3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one CAS No. 6869-00-7

3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one

Cat. No.: B3032995
CAS No.: 6869-00-7
M. Wt: 430.5 g/mol
InChI Key: POLMEVSSJQXXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” is a complex organic compound that belongs to the class of isobenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” typically involves multi-step organic reactions. The starting materials are often phenolic compounds, which undergo alkylation, oxidation, and cyclization reactions to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key considerations would include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

“3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce different hydroxy compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” include other isobenzofuran derivatives and phenolic compounds. Examples might include:

  • 3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one
  • 3,3-Bis(4-hydroxy-2-methylphenyl)isobenzofuran-1(3H)-one

Uniqueness

What sets “this compound” apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. The presence of isopropyl and methyl groups may enhance its stability, solubility, or biological activity compared to other derivatives.

Properties

IUPAC Name

3,3-bis(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O4/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(31)32-28)24-12-18(6)26(30)14-21(24)16(3)4/h7-16,29-30H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLMEVSSJQXXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428793
Record name ST50826355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6869-00-7
Record name ST50826355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one
Reactant of Route 3
Reactant of Route 3
3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one
Reactant of Route 4
Reactant of Route 4
3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one
Reactant of Route 5
3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one
Reactant of Route 6
3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.